2-{[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]AMINO}-N~1~-(1,3-THIAZOL-2-YL)BENZAMIDE
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Overview
Description
2-{[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]AMINO}-N~1~-(1,3-THIAZOL-2-YL)BENZAMIDE is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]AMINO}-N~1~-(1,3-THIAZOL-2-YL)BENZAMIDE typically involves the condensation reaction between an aldehyde and an amine. In this case, the reaction between 4-methoxybenzaldehyde and 2-amino-N-(1,3-thiazol-2-yl)benzamide under acidic or basic conditions leads to the formation of the Schiff base. The reaction is usually carried out in a solvent such as methanol or ethanol at room temperature or slightly elevated temperatures to facilitate the condensation process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-{[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]AMINO}-N~1~-(1,3-THIAZOL-2-YL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction will regenerate the starting amine and aldehyde.
Scientific Research Applications
2-{[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]AMINO}-N~1~-(1,3-THIAZOL-2-YL)BENZAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]AMINO}-N~1~-(1,3-THIAZOL-2-YL)BENZAMIDE involves its interaction with molecular targets such as enzymes or receptors. The Schiff base structure allows it to form stable complexes with metal ions, which can enhance its biological activity through mechanisms such as enzyme inhibition or disruption of cellular processes . The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(2-hydroxy-3-methoxyphenyl)methylidene]amino}-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide
- 4-{[1-(2-hydroxyphenyl)ethylidene]amino}-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide
Uniqueness
2-{[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]AMINO}-N~1~-(1,3-THIAZOL-2-YL)BENZAMIDE is unique due to its specific structural configuration, which imparts distinct reactivity and biological activity. The presence of the methoxy group and the thiazole ring enhances its ability to interact with various biological targets and metal ions, making it a versatile compound in scientific research .
Properties
IUPAC Name |
2-[(4-methoxyphenyl)methylideneamino]-N-(1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S/c1-23-14-8-6-13(7-9-14)12-20-16-5-3-2-4-15(16)17(22)21-18-19-10-11-24-18/h2-12H,1H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKULHYSUBMDHEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NC2=CC=CC=C2C(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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